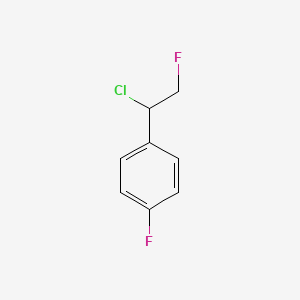
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-2-fluoroethyl group and an additional fluorine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-chloro-2-fluoroethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1-chloro-2-fluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(2-fluoroethyl)-4-fluorobenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 1-(2-fluoroethyl)-4-fluorophenol, while oxidation with potassium permanganate produces 1-(2-fluoroethyl)-4-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-chloro-2-fluoroethyl)-4-fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro groups can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-fluoroethylbenzene: Lacks the additional fluorine atom at the para position.
1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene: The fluorine atom is at the meta position instead of the para position.
1-(2-Fluoroethyl)-4-fluorobenzene: Lacks the chlorine atom.
Uniqueness
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene is unique due to the specific arrangement of the chloro and fluoro groups, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing groups can affect the compound’s stability and interactions with other molecules.
Propiedades
Número CAS |
113399-22-7 |
|---|---|
Fórmula molecular |
C8H7ClF2 |
Peso molecular |
176.59 g/mol |
Nombre IUPAC |
1-(1-chloro-2-fluoroethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 |
Clave InChI |
NHYBHNGWKMWZOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CF)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


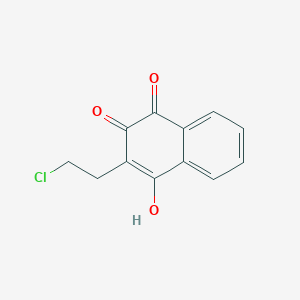
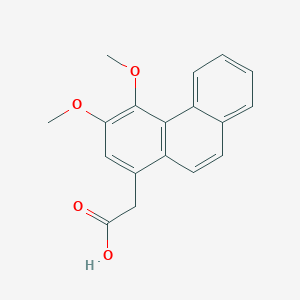
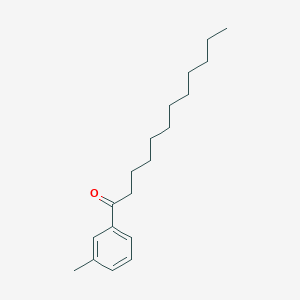
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
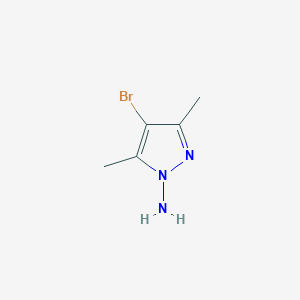

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
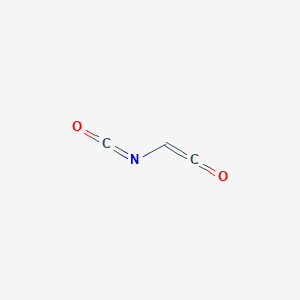
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
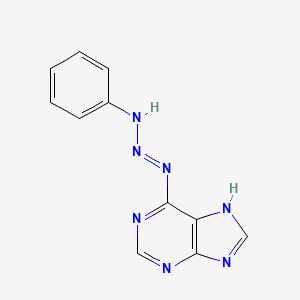
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
